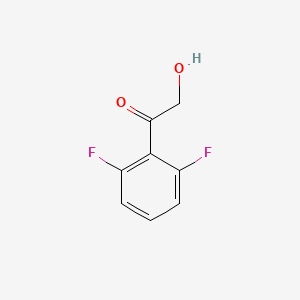

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one

Beschreibung

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one (CAS: 13670-99-0) is a fluorinated acetophenone derivative with the molecular formula C₈H₆F₂O₂ (molecular weight: 172.13 g/mol) . Its structure features a 2,6-difluorophenyl ring attached to a hydroxyacetone moiety.

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVRWMGPLHANSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group. One common method is the reduction of 2,6-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or other advanced reduction techniques. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be further reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzoic acid.

Reduction: Formation of 1-(2,6-difluorophenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Pharmacological Activity :

- The compound has shown potential as an anti-inflammatory agent. Studies indicate that derivatives of hydroxyethanones can modulate inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs .

- It also exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Bioisosteric Replacement :

Material Science Applications

- Polymer Synthesis :

Synthetic Intermediate

- Synthesis of Complex Molecules :

- This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it versatile in synthetic organic chemistry .

- It can be employed in the synthesis of agrochemicals and other fine chemicals due to its reactive hydroxyl and carbonyl groups.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound derivatives. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Polymer Development

Research focused on the polymerization of this compound using a specific catalyst system. The resulting polymers exhibited enhanced thermal stability compared to traditional polymers, highlighting the compound's utility in advanced material applications.

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- IUPAC Name : 1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one

- Synonyms: 2',6'-Difluoro-2-hydroxyacetophenone

- Structural Features: Fluorine atoms at the 2- and 6-positions of the phenyl ring enhance electronegativity and metabolic stability compared to non-fluorinated analogs .

Comparison with Structural Analogs

1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one (CAS: 140675-42-9)

1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one

- Molecular Formula : C₁₈H₁₈O₅

- Key Differences: Contains dihydroxy, methoxy, and methyl substituents on the phenyl ring. The α,β-unsaturated ketone (propenone) group enhances reactivity with nucleophiles, making it relevant in anticancer drug design .

- Biological Activity : Demonstrates cytotoxicity against HeLa cells (IC₅₀: ~12 µM) .

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide, CAS: 106308-44-5)

Biologische Aktivität

1-(2,6-Difluorophenyl)-2-hydroxyethan-1-one, a compound with significant biological implications, has been the subject of various pharmacological studies. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H6F2O2

- Molecular Weight : 172.13 g/mol

- CAS Number : 140675-42-9

- Log P (octanol-water partition coefficient) : 2.17 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. It does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties by modulating the p38 MAPK pathway, which is involved in inflammatory responses .

Biological Activity Data

The following table summarizes the biological activities and pharmacological evaluations associated with this compound:

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Study :

- Cytotoxicity Assessment :

- Metabolic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.